An In-depth Technical Guide to the Chemical Structure of Edaravone Thione Derivatives
An In-depth Technical Guide to the Chemical Structure of Edaravone Thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone, a potent free radical scavenger, has established its therapeutic importance in mitigating oxidative stress-associated pathologies, notably amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] The core chemical scaffold of edaravone, 3-methyl-1-phenyl-2-pyrazolin-5-one, presents a versatile platform for medicinal chemistry exploration. The strategic replacement of the C5-carbonyl oxygen with sulfur to yield its thione derivative, 3-methyl-1-phenyl-2-pyrazoline-5-thione, is a compelling modification. This conversion is anticipated to modulate the compound's electronic properties, lipophilicity, and metal-chelating capabilities, potentially leading to novel therapeutic agents with enhanced or differentiated pharmacological profiles. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of edaravone thione derivatives, with a focus on the underlying chemical principles and experimental methodologies.
Introduction to Edaravone and the Rationale for Thione Derivatives
Edaravone's primary mechanism of action lies in its ability to neutralize detrimental free radicals, which are implicated in the cellular damage observed in various neurological diseases.[1][3] Free radicals, being unstable molecules, can inflict damage on vital cellular components like DNA, proteins, and lipids through oxidation.[1] Edaravone effectively scavenges these reactive oxygen species, thereby curbing lipid peroxidation and reducing cellular injury.[1][3]
The derivatization of edaravone is a strategic approach to refine its pharmacological properties. The introduction of a thione group in place of the carbonyl group at the C5 position of the pyrazolone ring is of particular interest. This modification is expected to influence several key physicochemical and biological characteristics:
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Enhanced Lipophilicity: The sulfur atom, being less electronegative and larger than oxygen, can increase the lipophilicity of the molecule. This could potentially improve its ability to cross the blood-brain barrier, a critical factor for neuroprotective agents.
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Altered Electronic Properties: The carbon-sulfur double bond (thiocarbonyl) possesses different electronic characteristics compared to a carbonyl group. This can impact the molecule's reactivity, antioxidant potential, and interactions with biological targets.
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Increased Metal-Chelating Affinity: Sulfur-containing compounds often exhibit a strong affinity for metal ions. Given the role of metal dysregulation in some neurodegenerative diseases, an enhanced chelating ability could offer an additional therapeutic mechanism.
The Chemical Structure of Edaravone and its Thione Analog
The core structure of edaravone is 3-methyl-1-phenyl-2-pyrazolin-5-one. Its thione derivative is systematically named 3-methyl-1-phenyl-2-pyrazoline-5-thione. The fundamental structural change is the substitution of the oxygen atom of the carbonyl group at the 5th position of the pyrazoline ring with a sulfur atom.
Caption: Comparative structures of Edaravone and its thione derivative.
Synthesis of Edaravone Thione Derivatives: The Thionation Reaction
The conversion of a carbonyl group to a thiocarbonyl group is a well-established transformation in organic synthesis, commonly referred to as thionation. The reagent of choice for this conversion is often Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide].[4][5]
The Mechanism of Thionation with Lawesson's Reagent
Lawesson's reagent facilitates the replacement of a carbonyl oxygen with sulfur through a cycloaddition-elimination mechanism. The reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of this intermediate to form a stable phosphorus-oxygen double bond and the desired thiocarbonyl compound.[5]
Caption: Simplified mechanism of thionation using Lawesson's reagent.
Experimental Protocol: Synthesis of a Representative Edaravone Thione Derivative
Reaction Scheme:
Caption: Synthesis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one.
Step-by-Step Methodology:
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Reaction Setup: A solution of 3-methyl-1-phenyl-4-acetylpyrazol-5-one (2 mmol) and Lawesson's reagent (1 mmol) in toluene (15 mL) is prepared in a sealed vessel.
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Reaction Conditions: The reaction mixture is stirred at 150 °C for 5 hours.
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Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
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Isolation and Yield: The pure 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one is isolated, typically achieving a high yield (e.g., 94%).
Spectroscopic Characterization of Edaravone Thione Derivatives
The successful synthesis of an edaravone thione derivative is confirmed through a combination of spectroscopic techniques. Each method provides unique structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is used to confirm the presence of the core edaravone scaffold. Key signals include those for the methyl group, the phenyl group protons, and the protons of the pyrazoline ring. Upon thionation, slight shifts in the chemical shifts of nearby protons may be observed due to the change in the electronic environment.
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¹³C NMR: The carbon NMR spectrum is particularly informative. The most significant change upon thionation of the C5-carbonyl would be a downfield shift of the C5 carbon signal. The C=S carbon typically resonates at a lower field (higher ppm) than a C=O carbon. For instance, in 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, the thiocarbonyl carbon of the thioacetyl group would be expected at a significantly different chemical shift compared to the original acetyl carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most telling evidence of a successful thionation is the disappearance of the strong C=O stretching band (typically around 1650-1700 cm⁻¹) and the appearance of a C=S stretching band. The C=S absorption is generally weaker and appears at a lower frequency (around 1020-1250 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. For 3-methyl-1-phenyl-2-pyrazoline-5-thione, the molecular weight would be higher than that of edaravone by the difference in the atomic weights of sulfur and oxygen (approximately 16 g/mol ).
Table 1: Predicted Spectroscopic Data for 3-methyl-1-phenyl-2-pyrazoline-5-thione
| Spectroscopic Technique | Edaravone (C₁₀H₁₀N₂O) | Predicted Edaravone Thione (C₁₀H₁₀N₂S) |
| Molecular Weight | 174.20 g/mol | 190.26 g/mol |
| ¹³C NMR (C5) | ~170 ppm | >190 ppm |
| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹) | C=S stretch (~1020-1250 cm⁻¹) |
Potential Therapeutic Applications and Future Directions
The structural modifications inherent in edaravone thione derivatives open up new avenues for therapeutic development. Their potential as enhanced neuroprotective agents warrants further investigation. Key areas for future research include:
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In-depth Antioxidant Activity Profiling: Evaluating the radical scavenging and antioxidant properties of these thione derivatives in various in vitro and in vivo models.
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Neuroprotection Studies: Assessing their efficacy in cellular and animal models of neurodegenerative diseases like ALS, Parkinson's disease, and Alzheimer's disease.
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Pharmacokinetic and Pharmacodynamic Studies: Determining their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action at the molecular level.
Conclusion
The synthesis of edaravone thione derivatives represents a promising strategy in medicinal chemistry to develop novel therapeutics for oxidative stress-related disorders. The thionation of the pyrazolone ring, achievable with reagents like Lawesson's reagent, significantly alters the molecule's physicochemical properties. Thorough characterization using modern spectroscopic techniques is essential to confirm the chemical structure of these new entities. Further biological evaluation of these derivatives is crucial to unlock their full therapeutic potential.
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